1-Ethoxymethyl-2-iodoimidazole
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Overview
Description
1-Ethoxymethyl-2-iodoimidazole is a chemical compound with the molecular formula C6H9IN2O It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxymethyl-2-iodoimidazole can be synthesized through a multi-step process involving the iodination of imidazole derivatives. One common method involves the reaction of 1-ethoxymethylimidazole with iodine in the presence of a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective iodination at the 2-position of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxymethyl-2-iodoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield a 2-aminoimidazole derivative .
Scientific Research Applications
1-Ethoxymethyl-2-iodoimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-ethoxymethyl-2-iodoimidazole involves its interaction with specific molecular targets, depending on its application. For instance, in antimicrobial studies, it may disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact pathways and molecular targets can vary, but generally involve the imidazole ring interacting with biological macromolecules .
Comparison with Similar Compounds
- 1-Methyl-2-iodoimidazole
- 1-Ethyl-2-iodoimidazole
- 1-Propyl-2-iodoimidazole
Comparison: 1-Ethoxymethyl-2-iodoimidazole is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and solubility compared to other similar compounds. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(ethoxymethyl)-2-iodoimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISOPKRYYGYKJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=CN=C1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378441 |
Source
|
Record name | 1-Ethoxymethyl-2-iodoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146697-87-2 |
Source
|
Record name | 1-Ethoxymethyl-2-iodoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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